molecular formula C14H13NO4 B13119510 4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13119510
M. Wt: 259.26 g/mol
InChI Key: TXYAWESONAUBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid is an organic compound with the chemical formula C12H15NO4. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid typically involves the reaction of ethyl 2-cyano-3-ethoxycrotonate with various reagents under controlled conditions. One common method includes the use of N,N-Dimethylformamide (DMF) as a solvent, followed by the addition of ethyl acetate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular diseases.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. It is known to modulate calcium channels, which play a crucial role in various physiological processes. By influencing these channels, the compound can exert effects on cardiovascular function and other biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylicacid
  • Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Uniqueness

Compared to similar compounds, 4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid exhibits unique properties due to its specific structural configuration. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

4-ethoxy-2-oxo-1-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-2-19-11-8-9-15(10-6-4-3-5-7-10)13(16)12(11)14(17)18/h3-9H,2H2,1H3,(H,17,18)

InChI Key

TXYAWESONAUBDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.